6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)-
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Overview
Description
6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)- is a heterocyclic compound with a unique structure that combines elements of pyran and oxazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one, which is then reacted with 2-methylbut-3-yn-2-ol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies on its molecular targets and pathways are ongoing.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-f]chromene-4,8-diones: These compounds share a similar pyran ring structure and have been studied for their biological activities.
Pyrano[2,3-d]pyrimidine derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)- is unique due to its combination of pyran and oxazepine rings, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
57492-55-4 |
---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
4-methyl-5-propan-2-yl-2,3,5,5a,6,7,8,9a-octahydropyrano[3,2-f][1,4]oxazepine |
InChI |
InChI=1S/C12H23NO2/c1-9(2)11-10-5-4-7-14-12(10)15-8-6-13(11)3/h9-12H,4-8H2,1-3H3 |
InChI Key |
FGTVPARBFRRRMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2CCCOC2OCCN1C |
Origin of Product |
United States |
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